
Crolibulin
Übersicht
Beschreibung
Crolibulin ist ein niedermolekularer Tubulin-Polymerisationsinhibitor mit potenzieller antineoplastischer Aktivität. Es ist bekannt, dass es mit der Colchicin-Bindungsstelle an Tubulin interagiert, die Mikrotubuli-Dynamik stört und zur Zellzyklusarretierung und Apoptose führt. Diese Verbindung hat in präklinischen und klinischen Studien vielversprechende Ergebnisse für ihre Antikrebs-Eigenschaften gezeigt, insbesondere bei der Behandlung von soliden Tumoren und anaplastischem Schilddrüsenkrebs .
Herstellungsmethoden
This compound, auch bekannt als EPC2407, kann durch einen mehrstufigen Prozess synthetisiert werden. Die Synthesemethode umfasst typischerweise die Herstellung von Zwischenverbindungen, gefolgt von deren Cyclisierung und Funktionalisierung, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatursteuerungen, um die gewünschten chemischen Umwandlungen zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Tubulin-Polymerisationsinhibitor wird Crolibulin in der Forschung verwendet, um die Mikrotubuli-Dynamik und die Auswirkungen der Störung dieser Strukturen auf zelluläre Prozesse zu untersuchen.
Biologie: Die Fähigkeit von this compound, Apoptose und Zellzyklusarretierung zu induzieren, macht es zu einem wertvollen Werkzeug für die Untersuchung der Krebszellbiologie und der Mechanismen des Zelltods.
Medizin: this compound wird in klinischen Studien auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter solide Tumoren und anaplastischer Schilddrüsenkrebs. .
Wirkmechanismus
C
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
C
Biochemische Analyse
Biochemical Properties
Crolibulin interacts with tubulin, a globular protein that is the main constituent of the microtubules in cells . By inhibiting the polymerization of tubulin, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis . This interaction with tubulin is the primary biochemical reaction involving this compound.
Cellular Effects
This compound has significant cytotoxic activity against various experimental tumors and exhibits potent inhibition of mitosis at the G2/M stage . It induces apoptosis and inhibits cell growth, thereby exerting its anti-tumor activity . This compound also has cardiovascular toxicity and neurotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the colchicine binding site on tubulin . This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle necessary for cell division . This leads to cell cycle arrest at the G2/M phase and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows significant cytotoxic activity against HT-29 cells, with an IC50 of 0.52 μM . Over time, this compound continues to inhibit cell growth and induce apoptosis, demonstrating its stability and long-term effects on cellular function .
Vorbereitungsmethoden
Crolibulin, also known as EPC2407, can be synthesized through a multi-step process. The synthetic route typically involves the preparation of intermediate compounds, followed by their cyclization and functionalization to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .
Analyse Chemischer Reaktionen
Crolibulin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen am this compound-Molekül verändern und möglicherweise seine biologische Aktivität beeinflussen.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen, wie z. B. Nitrogruppen, zu Aminen zu verändern.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, die verwendet werden kann, um Analoga von this compound mit unterschiedlichen Eigenschaften zu erzeugen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Eigenschaften
IUPAC Name |
(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXONINOYTKKXQQ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142925 | |
| Record name | Crolibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10142925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The molecule has been shown to induce tumor cell apoptosis and selectively inhibit growth of proliferating cell lines, including multi-drug resistant cell lines. | |
| Record name | EPC2407 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05189 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1000852-17-4 | |
| Record name | Crolibulin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000852174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crolibulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12925 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Crolibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10142925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CROLIBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ENT43KY91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
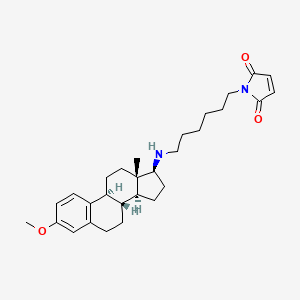


![(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683712.png)
![6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683715.png)
![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)
![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
![Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1683721.png)
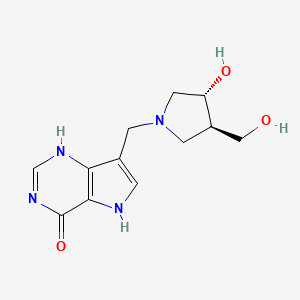
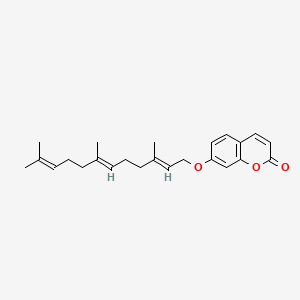

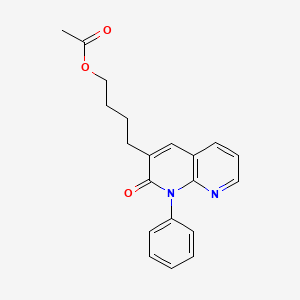
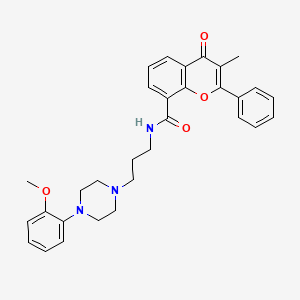
![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)
